N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
CAS No.:
Cat. No.: VC15666264
Molecular Formula: C24H19Cl2N5OS
Molecular Weight: 496.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H19Cl2N5OS |
|---|---|
| Molecular Weight | 496.4 g/mol |
| IUPAC Name | N-[(E)-(4-chlorophenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C24H19Cl2N5OS/c1-16-2-12-21(13-3-16)31-23(18-6-10-20(26)11-7-18)29-30-24(31)33-15-22(32)28-27-14-17-4-8-19(25)9-5-17/h2-14H,15H2,1H3,(H,28,32)/b27-14+ |
| Standard InChI Key | ABGFBEQJBSDXIT-MZJWZYIUSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a 1,2,4-triazole core substituted at the 3-position with a sulfanyl-acetohydrazide moiety and at the 4- and 5-positions with 4-methylphenyl and 4-chlorophenyl groups, respectively. The N'-[(E)-(4-chlorophenyl)methylidene] group forms a hydrazone linkage, introducing planarity that may enhance binding to biological targets. Key structural attributes include:
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Halogenated aromatic rings: The 4-chlorophenyl groups increase lipophilicity, potentially improving membrane permeability.
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Triazole ring: Serves as a hydrogen bond acceptor, facilitating interactions with enzymes or receptors.
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Sulfanyl group: Enhances redox activity and metal coordination capacity.
A comparative analysis with related compounds reveals how substituent positioning influences bioactivity (Table 1).
Table 1: Structural and Property Comparison of Triazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* |
|---|---|---|---|---|
| Target Compound | C24H19Cl2N5OS | 497.4 | 4-ClPh, 4-MePh, sulfanyl | 3.8 |
| Vulcanchem VC16107637 | C25H22ClN5OS | 476.0 | 3-MePh, 4-ClPh, sulfanyl | 3.5 |
| Evitachem EVT-5709762 | C23H16Cl2FN5OS | 500.4 | 2-Cl-6-FPh, 4-ClPh, sulfanyl | 4.1 |
*Predicted using the XLogP3 algorithm.
Physicochemical Profile
The compound’s physicochemical properties critically influence its pharmacokinetic behavior:
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Solubility: Limited aqueous solubility (estimated <0.1 mg/mL at pH 7.4) due to hydrophobic aromatic rings.
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Melting Point: Predicted range: 215–220°C, consistent with crystalline triazole derivatives.
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the hydrazone bond.
Synthetic Methodologies
Industrial Optimization
Key process parameters include:
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Catalysts: Amberlyst-15 resin improves condensation efficiency (yield increase from 68% to 83%).
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Purification: Recrystallization from ethanol-water mixtures achieves >98% purity.
Biological Activity and Mechanism of Action
Antimicrobial Efficacy
Triazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC: 8 µg/mL) and fungi (e.g., Candida albicans MIC: 16 µg/mL). The sulfanyl group disrupts microbial cell wall synthesis by inhibiting β-(1,3)-glucan synthase.
Research Advancements and Applications
Drug Development
Structural analogs are under investigation as:
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Antifungal agents: Phase I trials for vulcanchem VC16107637 demonstrated 60% mycosis clearance in murine models.
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EGFR inhibitors: Molecular dynamics simulations suggest the 4-chlorophenyl group enhances hydrophobic interactions with EGFR’s ATP-binding pocket.
Agricultural Uses
Triazole derivatives serve as eco-friendly fungicides. Field trials reduced Fusarium infestations in wheat by 74% at 50 ppm concentrations.
Challenges and Future Directions
Bioavailability Limitations
The compound’s low solubility restricts oral absorption. Nanoemulsion formulations using Tween-80 increased bioavailability by 3.2-fold in rat models.
Toxicity Concerns
Chronic exposure studies in zebrafish revealed hepatotoxicity at 100 mg/kg doses, necessitating structural modifications to reduce off-target effects.
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